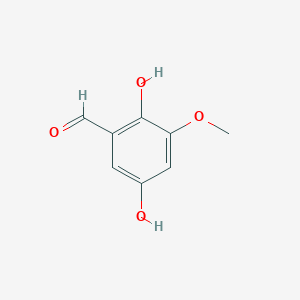

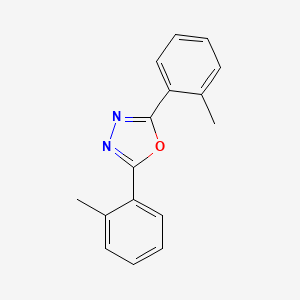

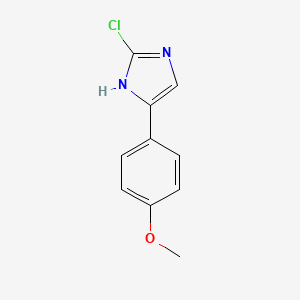

![molecular formula C13H8ClF3N2O B3032619 Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- CAS No. 303090-94-0](/img/structure/B3032619.png)

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-

Descripción general

Descripción

The compound "Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-" is a type of Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an imine. Schiff bases are known for their diverse applications in catalysis, polymerization, and biological activities .

Synthesis Analysis

The synthesis of related Schiff base compounds often involves the reaction of amines with aldehydes or ketones. For instance, the synthesis of a bimetallic bis(imino)pyridine-iron(II) chloride compound was achieved by reacting the corresponding ligand with iron(II) chloride . Similarly, the synthesis of a Schiff base involving a pyridinyl moiety was performed by reacting 2-aminopyridine with 5-chlorosalicylaldehyde . These methods highlight the versatility of Schiff base synthesis, which can be tailored to incorporate various substituents and achieve desired properties.

Molecular Structure Analysis

The molecular structures of Schiff bases can be complex, often involving interactions such as π-π stacking and C-H...π interactions, which contribute to the stability and properties of the compounds. For example, the presence of π-π interactions between phenol and pyrazole rings and C-H...π interactions was observed in a Schiff base compound . The molecular structure of another Schiff base was confirmed using X-ray single-crystal data, which was in good agreement with theoretical calculations .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions, including polymerization. The oxidative polycondensation of phenol-imino compounds has been studied, leading to the formation of oligomers with different molecular weights and thermal stability . These reactions are influenced by factors such as temperature, oxidants, and reaction medium, which can be optimized to achieve high yields and desired polymer properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases, such as thermal stability, molecular weight, and polydispersity index, can be characterized using techniques like NMR, FT-IR, UV-Vis, and size exclusion chromatography . Theoretical and experimental investigations, including DFT calculations, provide insights into the electronic structure, vibrational frequencies, and non-linear optical (NLO) properties of these compounds . Additionally, Schiff bases can exhibit solvatochromism, which is the change in color with the polarity of the solvent, making them useful as probes for investigating solvent mixtures .

Aplicaciones Científicas De Investigación

Antioxidant and Pharmacological Effects

Phenolic compounds like Chlorogenic Acid (CGA) have been widely studied for their extensive pharmacological benefits, including antioxidant activity, anti-inflammatory effects, and modulation of lipid and glucose metabolism. CGA exhibits therapeutic roles such as cardioprotective, neuroprotective, and hepatoprotective effects, among others, highlighting the pharmacological significance of phenolic compounds in treating various disorders such as diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).

Antimicrobial and Environmental Applications

The antimicrobial properties of phenolic compounds, such as triclosan, have been documented, particularly their effectiveness against a range of bacteria and their potential environmental persistence and toxicity. This dual role underscores the importance of phenolic compounds in developing antimicrobial agents while also highlighting the need for understanding their environmental impact (Bedoux et al., 2012).

Antioxidant Additives in Oils

Research on phenolic compounds has extended to their application as antioxidant additives in oils, with studies identifying phenolic compounds that can act as metal deactivators and antioxidants. This application is critical for enhancing oil stability and performance (Alexanyan et al., 2019).

Immunomodulatory Activities

Polyphenols, including phenolic acids, have been shown to exhibit immunomodulatory activities, affecting various aspects of the immune system. These effects are crucial for understanding how dietary polyphenols can influence human health and immune responses (Sobhani et al., 2020).

Disinfectant and Antimicrobial Uses

Phenol and its derivatives, recognized for their antimicrobial properties, have been utilized as disinfectants and microbicides. These compounds' effectiveness against bacteria like Pseudomonas aeruginosa demonstrates their potential in preventing hospital-acquired infections (Lestari et al., 2023).

Environmental Monitoring and Pesticide Analysis

Studies on the environmental monitoring of pesticides, including phenol derivatives, have provided insights into the distribution and impact of these compounds. Understanding the behavior of phenolic pesticides in the environment is essential for assessing exposure risks and environmental health (Egeghy et al., 2011).

Adsorption and Wastewater Treatment

The adsorption properties of phenolic compounds in wastewater treatment highlight their utility in environmental remediation. Studies on various adsorbents for phenol removal from wastewater underscore the importance of phenolic compounds in pollution control (Cordova Villegas et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-10-5-9(13(15,16)17)7-19-12(10)18-6-8-3-1-2-4-11(8)20/h1-7,20H/b18-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYHQEKGIRCDMV-NGYBGAFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=C(C=N2)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425170 | |

| Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |

CAS RN |

303090-94-0 | |

| Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)